trans-1-boc-4-azido-3-hydroxypiperidine
Overview
Description
trans-1-boc-4-azido-3-hydroxypiperidine is a chemical compound with the molecular formula C10H18N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both azido and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-boc-4-azido-3-hydroxypiperidine typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then introduced at the 3-position of the piperidine ring. Finally, the azido group is added at the 4-position through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-1-boc-4-azido-3-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reaction conditions.
Scientific Research Applications
trans-1-boc-4-azido-3-hydroxypiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-boc-4-azido-3-hydroxypiperidine depends on its specific application. In biochemical studies, the azido group can act as a bioorthogonal handle, allowing for the selective labeling and tracking of biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Biological Activity
trans-1-Boc-4-azido-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes existing research on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core with a Boc (tert-butyloxycarbonyl) protecting group and an azido functional group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study focused on a library of urea-based compounds demonstrated their cytotoxicity against MDA-MB-231 triple-negative breast cancer cells. The IC50 values indicated that these compounds could inhibit cell viability effectively, suggesting that modifications in the piperidine scaffold can enhance anticancer properties .
Table 1: Cytotoxicity Data of Related Compounds
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | TBD | MDA-MB-231 (TNBC) |
Compound 4a | 10 | MDA-MB-231 |
Compound RL197 | 5 | Colon Cancer Cells |
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to induce apoptosis and inhibit key signaling pathways such as NFκB, which is involved in cell proliferation and survival. In experimental models, compounds with similar scaffolds have shown significant activation of caspases, indicating apoptotic cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Azide-containing compounds are known for their reactivity and potential to disrupt microbial cell function. Preliminary studies suggest that derivatives can exhibit bactericidal effects against various strains of bacteria, although specific data on this compound remains limited .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related piperidine derivatives indicate that modifications at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while bulky substituents may reduce it. The hydroxyl group at the 3-position is particularly important for maintaining activity against cancer cell lines .
Table 2: Summary of Structural Modifications and Their Impact
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups at 4-position | Increased cytotoxicity |
Hydroxyl group at 3-position | Essential for activity |
Bulky substituents | Decreased potency |
Case Studies
Several case studies have documented the synthesis and evaluation of this compound analogs:
- Study on Urea-based Compounds : A library was synthesized where the presence of a hydroxypiperidine moiety was critical for interaction with GPCRs and cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Research indicated that azide derivatives could inhibit bacterial growth through mechanisms involving DNA synthesis disruption, although specific tests on this compound are still required .
Properties
IUPAC Name |
tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGXBAKIMNIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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